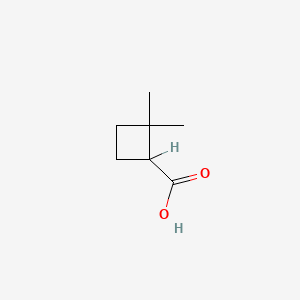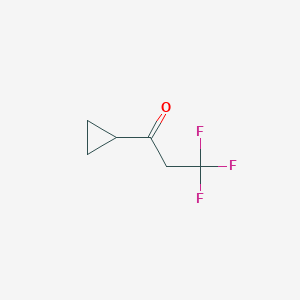![molecular formula C5H7BF5KO B2860673 Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide CAS No. 2416056-38-5](/img/structure/B2860673.png)
Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide
Übersicht
Beschreibung
Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is a fascinating compound that combines elements of organic and inorganic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves the use of advanced organometallic chemistry techniques. Typically, the synthesis starts with the preparation of the cyclopropyl ring system, followed by the introduction of the difluoro and methoxymethyl substituents. The final step usually involves the formation of the trifluoroboranuide complex through reactions with potassium borofluoride under controlled temperature and pressure conditions to ensure high purity and yield.
Industrial Production Methods: : Industrial production of this compound may involve scaling up laboratory synthetic routes, utilizing flow chemistry methods, or employing catalytic systems to enhance efficiency and reduce costs. The specifics can vary depending on the intended application and required production scale.
Analyse Chemischer Reaktionen
Types of Reactions: : Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions can yield oxidized derivatives with altered electronic properties. Reduction reactions may lead to the removal of fluorine atoms or other substituents, modifying the compound’s reactivity. Substitution reactions, particularly involving the boron-fluorine complex, can introduce new functional groups that alter the compound's characteristics.
Common Reagents and Conditions: : Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and precise stoichiometry to ensure desired outcomes.
Major Products Formed: : Major products formed from these reactions include various fluorinated and defluorinated derivatives, as well as substituted cyclopropyl boron compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is used in the study of reaction mechanisms, especially those involving fluorine and boron chemistry
Biology: : In biological research, this compound can be used as a probe to study enzyme reactions involving fluorine and boron atoms. It may also serve as a potential inhibitor or activator of specific biochemical pathways, providing insights into cellular processes and molecular interactions.
Medicine: : Medically, the compound's fluorinated structure might make it a candidate for drug development, particularly in designing enzyme inhibitors or modulators. Its stability and reactivity could be harnessed to develop new therapies for various diseases.
Industry: : Industrially, this compound may be used in the production of advanced materials, such as fluorinated polymers, which have applications in electronics, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action for Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide typically involves interactions with molecular targets that contain boron or fluorine-responsive sites. The compound can influence molecular pathways by stabilizing or destabilizing transition states, altering reaction kinetics, or forming reversible or irreversible complexes with target molecules. Understanding these mechanisms requires detailed studies of the compound's behavior in various chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide include other organoboron and fluorinated cyclopropyl derivatives. For instance:
Cyclopropylboronic Acid: : Shares the cyclopropyl ring but lacks the extensive fluorination and potassium borofluoride complex.
Trifluoroborane: : Contains the boron-fluorine complex but not the cyclopropyl or methoxymethyl groups.
Difluorocyclopropyl Methanol: : Has a similar cyclopropyl structure with fluorine atoms but differs in the boron chemistry aspect.
These comparisons highlight the unique combination of fluorine, boron, and cyclopropyl structures in this compound, which gives it distinct properties and applications across various scientific fields.
Eigenschaften
IUPAC Name |
potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF5O.K/c1-12-2-3-4(5(3,7)8)6(9,10)11;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWXKEDXEOWQAK-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C(C1(F)F)COC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1[C@H](C1(F)F)COC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF5KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-38-5 | |
| Record name | rac-potassium [(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(methylamino)ethyl]-1H-indol-4-ol](/img/structure/B2860590.png)

[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)




![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)



![N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B2860610.png)
![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)
